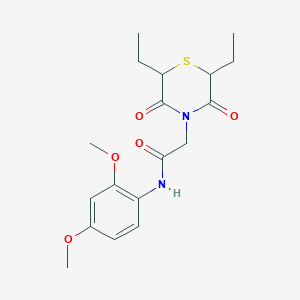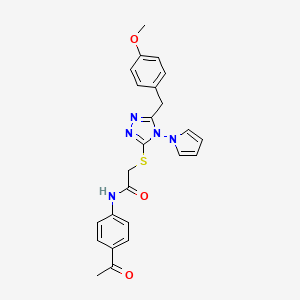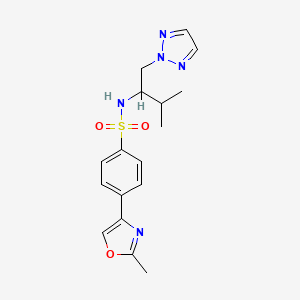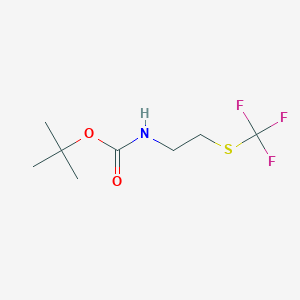![molecular formula C10H14ClN3O2S B2930339 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine CAS No. 60597-73-1](/img/structure/B2930339.png)
1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C10H14ClN3O2S. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a 2-chloropyridin-3-ylsulfonyl group and a methyl group, making it a valuable scaffold for the development of new molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in the removal of the sulfonyl group, forming simpler piperazine derivatives .
Applications De Recherche Scientifique
1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The piperazine ring provides structural stability and enhances binding affinity.
Comparaison Avec Des Composés Similaires
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid: Contains a carboxylic acid group, making it more polar and potentially more reactive in certain conditions.
Uniqueness: 1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine is unique due to its combination of a piperazine ring and a sulfonyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile scaffold for drug development and other applications .
Propriétés
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2S/c1-13-5-7-14(8-6-13)17(15,16)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHXPUWMIOVPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)

![4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2930264.png)

![2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid](/img/structure/B2930266.png)
![2-[(cyanomethyl)sulfanyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2930267.png)
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2930268.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930270.png)
![2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde](/img/structure/B2930271.png)

![4-cyano-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2930273.png)
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)

![N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide](/img/structure/B2930278.png)
